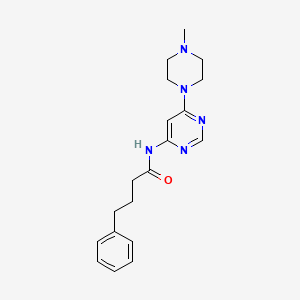![molecular formula C13H21Cl3N2 B2960001 [1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride CAS No. 1286273-09-3](/img/structure/B2960001.png)
[1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride” is a chemical compound with the CAS Number: 1286273-09-3 . It has a molecular weight of 311.68 . This compound belongs to the class of organic compounds known as 4-benzylpiperidines , which are organic compounds containing a benzyl group attached to the 4-position of a piperidine .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H19ClN2.2ClH/c14-13-3-1-12(2-4-13)10-16-7-5-11(9-15)6-8-16;;/h1-4,11H,5-10,15H2;2*1H . This indicates the presence of a benzyl group attached to the 4-position of a piperidine .Scientific Research Applications
Asymmetric Synthesis
- Asymmetric Synthesis of Piperidines : A study by Froelich et al. (1996) described the asymmetric synthesis of 2-(1-aminoalkyl) piperidines using (-)-2-cyano-6-phenyloxazolopiperidine. This approach led to the formation of various diamines and diamino alcohols, potentially relevant in medicinal chemistry and synthesis of complex organic compounds (Froelich et al., 1996).
Pharmacological Research
- Antiosteoclast Activity : Reddy et al. (2012) synthesized a family of boronates using piperidin-2-yl-methanamine, showing moderate to high antiosteoclast and osteoblast activity. This research suggests potential applications in the treatment of diseases affecting bone density and strength (Reddy et al., 2012).
Neuropharmacology
- Neuroprotective Potential : Singh et al. (2017) studied the neuroprotective potential of compounds in combination with piperine against neurotoxicity. This research contributes to understanding the treatment of neurodegenerative diseases like Parkinson's (Singh et al., 2017).
Structural Chemistry
- Crystal Structure Studies : Research by Benakaprasad et al. (2007) on a related compound, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, provides insights into the structural aspects of similar piperidine derivatives. Such studies are essential for understanding the physical and chemical properties of these compounds (Benakaprasad et al., 2007).
Therapeutic Applications
- Dopamine D4 Receptor Ligands : Rowley et al. (1997) identified compounds with 4-substituted piperidine as potent ligands for the human dopamine D4 receptor. This suggests potential applications in psychiatric and neurological disorders (Rowley et al., 1997).
properties
IUPAC Name |
[1-[(4-chlorophenyl)methyl]piperidin-4-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.2ClH/c14-13-3-1-12(2-4-13)10-16-7-5-11(9-15)6-8-16;;/h1-4,11H,5-10,15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPFSYYQHQUQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=C(C=C2)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B2959922.png)
![4-Chloro-5-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1,2-thiazol-3-one](/img/structure/B2959923.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B2959926.png)



![Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)benzyl]malonate](/img/structure/B2959936.png)
![2-[(4-Methylphenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2959937.png)

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile](/img/structure/B2959939.png)
![3-bromo-2-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2959940.png)